

# An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of **Pirifibrate**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

## **Chemical Identity and Structure**

**Pirifibrate** is a fibrate class lipid-lowering agent.[1] Its chemical identity is defined by several key identifiers and structural features.

#### Chemical Structure:

The molecular structure of **Pirifibrate** is characterized by a 2-(4-chlorophenoxy)-2-methylpropanoate moiety linked to a pyridinylmethyl group.

Table 1: Chemical Identifiers for Pirifibrate



| Identifier        | Value                                                                                                                          | Source     |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|------------|--|
| IUPAC Name        | [6-(hydroxymethyl)-2-<br>pyridinyl]methyl 2-(4-<br>chlorophenoxy)-2-<br>methylpropanoate                                       | PubChem[1] |  |
| CAS Number        | 55285-45-5                                                                                                                     | PubChem[1] |  |
| Molecular Formula | C17H18CINO4                                                                                                                    | PubChem[1] |  |
| SMILES            | CC(C)<br>(OC1=CC=C(CI)C=C1)C(=O)O<br>CC2=NC(CO)=CC=C2                                                                          | PubChem    |  |
| InChI             | InChI=1S/C17H18CINO4/c1-<br>17(2,23-15-8-6-12(18)7-9-<br>15)16(21)22-11-14-5-3-4-<br>13(10-20)19-14/h3-9,20H,10-<br>11H2,1-2H3 | PubChem[1] |  |

## **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its formulation, pharmacokinetics, and pharmacodynamics. While extensive experimental data for **Pirifibrate** is not readily available in the public domain, computed properties provide valuable insights.

Table 2: Physicochemical Properties of Pirifibrate



| Property                          | Value              | Туре     | Source  |
|-----------------------------------|--------------------|----------|---------|
| Molecular Weight                  | 335.8 g/mol        | Computed | PubChem |
| Melting Point                     | Data not available | -        | -       |
| Boiling Point                     | Data not available | -        | -       |
| Water Solubility                  | Data not available | -        | -       |
| logP                              | 2.6                | Computed | PubChem |
| Topological Polar<br>Surface Area | 68.7 Ų             | Computed | PubChem |
| Rotatable Bond Count              | 7                  | Computed | PubChem |

## Pharmacological Properties and Mechanism of Action

**Pirifibrate**, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ). PPAR $\alpha$  is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.

Upon activation by a ligand such as **Pirifibrate**, PPAR $\alpha$  forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The key pharmacological effects resulting from PPARα activation include:

- Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in fatty acid uptake and beta-oxidation in the liver and muscle.
- Reduced VLDL Production: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and reduced hepatic synthesis of triglycerides, leading to lower production of Very Low-Density Lipoprotein (VLDL).



 Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).

## **Signaling Pathway**

The activation of PPAR $\alpha$  by **Pirifibrate** initiates a cascade of transcriptional events that ultimately lead to the modulation of lipid metabolism.

**Figure 1:** PPARα Signaling Pathway Activated by **Pirifibrate**.

## **Experimental Protocols**

Detailed experimental protocols specific to **Pirifibrate** are not widely published. However, the following outlines a general methodology for evaluating the activity of a PPAR $\alpha$  agonist, which would be applicable to **Pirifibrate**.

### **In Vitro PPARα Transactivation Assay**

This assay determines the ability of a compound to activate the PPAR $\alpha$  receptor and induce the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPARa by a test compound.

#### Materials:

- HEK293T cells (or other suitable cell line)
- Expression plasmid for a chimeric human PPARα-Gal4 receptor
- Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)
- Cell culture medium and supplements
- Transfection reagent
- Test compound (e.g., **Pirifibrate**) and positive control (e.g., Fenofibric acid)



- 96-well cell culture plates
- Luciferase assay reagent

#### Methodology:

- Cell Culture and Transfection:
  - Culture HEK293T cells in appropriate medium.
  - Co-transfect the cells with the PPARα-Gal4 expression plasmid and the pGL4.35
    luciferase reporter plasmid using a suitable transfection reagent.
- Cell Seeding:
  - Following transfection, seed the cells into 96-well plates at a density of approximately 3 x 10<sup>4</sup> cells per well.
  - Allow the cells to adhere and recover for 24 hours.
- Compound Treatment:
  - Prepare serial dilutions of the test compound and the positive control.
  - Treat the transfected cells with the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
- Incubation:
  - Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
- Luciferase Assay:
  - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis:
  - Normalize the luciferase activity to a control for cell viability if necessary.



• Plot the dose-response curve and calculate the EC50 value for the test compound.



Click to download full resolution via product page



**Figure 2:** General Workflow for a PPARα Transactivation Assay.

#### Conclusion

**Pirifibrate** is a fibrate drug that functions as a PPAR $\alpha$  agonist, thereby modulating lipid metabolism to reduce triglyceride levels and increase HDL cholesterol. While specific experimental data on its physicochemical properties are limited, its chemical structure and computed properties provide a solid foundation for further research and development. The methodologies outlined in this guide for assessing PPAR $\alpha$  activation are standard in the field and can be readily applied to the characterization of **Pirifibrate** and other novel fibrate compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pirifibrate | C17H18ClNO4 | CID 68720 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209418#chemical-structure-and-properties-of-pirifibrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com